1-(2,4-Dimethoxyphenyl)but-3-en-1-ol
Description
General Context and Structural Significance of Dimethoxyphenyl Butenol (B1619263) Derivatives
The structural identity of 1-(2,4-Dimethoxyphenyl)but-3-en-1-ol is defined by two key features: the dimethoxyphenyl group and the but-3-en-1-ol side chain. The presence and position of methoxy (B1213986) (-OCH3) groups on the phenyl ring are of significant consequence in phenylpropanoid chemistry. These groups are common in advanced phenylpropanoids, particularly the monolignols that serve as precursors to lignin (B12514952). wikipedia.org For instance, coniferyl alcohol (a guaiacyl unit) and sinapyl alcohol (a syringyl unit) are distinguished by their degree of methoxylation, which profoundly influences the structure and properties of the resulting lignin polymer. wikipedia.org The 2,4-dimethoxy substitution pattern, while less common in primary monolignols, is a recurring motif in various secondary metabolites, and synthetic studies have explored 2,4-dimethoxyphenyl derivatives for their potential biological activities. researchgate.netresearchgate.net
The but-3-en-1-ol side chain is a variation of the archetypal C3 (propene) tail of foundational phenylpropanoids like coumaric acid. This extended and functionalized chain, featuring both an alcohol group and a terminal alkene, offers multiple sites for further chemical reactions, both in biological systems and in laboratory synthesis. The position of the hydroxyl group at the benzylic carbon (C-1) classifies it as a secondary alcohol, a structural element that is a focus of synthetic and biological investigation in related molecules.
Overview of Research Trajectories on Analogous and Related Phenylpropanoid Structures
While specific research on this compound is not extensively documented in public literature, significant academic inquiry has focused on its structural isomers and related analogues. A prominent example is the naturally occurring isomer, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol, also known as Compound D. researchgate.netmedchemexpress.com This compound has been isolated from plants of the Zingiber genus, such as Zingiber cassumunar (now Zingiber montanum). medchemexpress.comnih.gov Research has identified it as a major anti-inflammatory constituent of extracts from these plants. researchgate.net Its discovery and characterization represent a common research trajectory: the isolation of a natural product, elucidation of its precise structure, and investigation of its biological activity.
Beyond this direct isomer, the broader class of dimethoxyphenyl derivatives has been a target of synthetic chemistry. Studies describe the synthesis of various molecules incorporating the 2,4-dimethoxyphenyl or 3,4-dimethoxyphenyl moiety to explore their potential pharmacological properties. For example, novel (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles have been synthesized and evaluated for their antioxidant activity. researchgate.net Similarly, other complex phenylpropanoid derivatives with dimethoxy substitutions have been isolated and tested for activities such as nitric oxide inhibition or antibacterial effects. fao.orgchemfaces.com These research avenues highlight a consistent interest in how the dimethoxyphenyl scaffold contributes to the biological profiles of larger molecules.
Interactive Table 1: Comparison of this compound and Related Analogues
| Compound Name | Structure | CAS Number | Known Context/Research Focus |
|---|---|---|---|
| This compound | 1023294-87-2 | Subject of this article; limited specific research data available. | |
| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | 69768-97-4 | Natural product from Zingiber species; studied for anti-inflammatory and melanogenesis-enhancing properties. researchgate.netmedchemexpress.comnih.gov | |
| Sinapyl alcohol | 537-33-7 | Key phenylpropanoid monolignol with 3,5-dimethoxy-4-hydroxy substitution; precursor to lignin. wikipedia.org | |
| 1-(3,4-Dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol | 41535-95-9 | Natural diphenylpropanoid derivative isolated from Myristica fragrans; investigated for anti-staphylococcal activity. chemfaces.com | |
| 1-(2,4-Dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one | Not available | Synthetic compound incorporating the 2,4-dimethoxyphenyl moiety; focus on synthesis and physical characterization. researchgate.net |
Scope and Objectives of Academic Inquiry for This Class of Compounds
The academic inquiry into dimethoxyphenyl butenol derivatives and related phenylpropanoids is multifaceted, driven by objectives spanning natural product chemistry, synthetic methodology, and pharmacology. A primary objective is the continued discovery and structural characterization of new compounds from natural sources, as the isolation of molecules like (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol demonstrates that novel structures with interesting biological activities are still being found. researchgate.net
A second major objective is the development of efficient and stereoselective synthetic routes to these compounds. Laboratory synthesis allows for the production of specific isomers, such as this compound, which may not be readily available from natural sources. It also enables the creation of libraries of related analogues to systematically probe structure-activity relationships (SAR). Research into the synthesis of various heterocyclic and acyclic molecules containing the dimethoxyphenyl scaffold is indicative of this goal. researchgate.netresearchgate.net
Finally, a significant driver of research is the exploration of the biological and pharmacological potential of these compounds. Based on the activities observed in close analogues, the scope of inquiry for this class includes investigating potential anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibiting properties. researchgate.netresearchgate.netchemfaces.comnih.gov Understanding how the specific substitution pattern on the phenyl ring and the nature of the side chain modulate these activities is a key objective that could inform the development of new chemical probes or lead structures.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3/h4,6-8,11,13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPULLULSPZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC=C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for Butenol Derivatives
Established Synthetic Routes for Related 1-(Dimethoxyphenyl)but-3-en-1-ol Structures
Several classical and contemporary synthetic methods can be employed for the construction of 1-(dimethoxyphenyl)but-3-en-1-ol and its derivatives. These approaches often start from readily available aldehyde precursors and utilize well-established organometallic reactions or condensation strategies.
Grignard Reagent-Based Approaches from Aldehyde Precursors
The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. arkat-usa.org In this context, the synthesis of 1-(2,4-dimethoxyphenyl)but-3-en-1-ol can be envisioned through the reaction of 2,4-dimethoxybenzaldehyde (B23906) with allylmagnesium bromide. mdpi.comnih.gov This reaction involves the nucleophilic addition of the allyl group from the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the desired secondary allylic alcohol. The reactivity of the Grignard reagent is attributed to the polar carbon-magnesium bond, which imparts a carbanionic character to the carbon atom. york.ac.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. york.ac.uk
A general representation of this approach is the reaction of an aryl halide with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound. york.ac.uk For instance, the addition of allylmagnesium bromide to aromatic aldehydes has been shown to occur in high yields. nih.gov
Table 1: Grignard Reaction for the Synthesis of Allylic Alcohols
| Aldehyde Precursor | Grignard Reagent | Product | Typical Conditions |
| 2,4-Dimethoxybenzaldehyde | Allylmagnesium bromide | This compound | Anhydrous diethyl ether or THF, low temperature to room temperature |
| Benzaldehyde | Allylmagnesium bromide | 1-Phenylbut-3-en-1-ol | Diethyl ether, room temperature |
Aldol (B89426) Condensation Followed by Reduction and Elimination Sequences
The aldol condensation is a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize butenol (B1619263) derivatives. magritek.commasterorganicchemistry.com A potential pathway to a related structure, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, involves a crossed aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and propanal. researchgate.netyoutube.com This reaction, typically base-catalyzed, would form a β-hydroxy aldehyde intermediate. magritek.com Subsequent dehydration of this intermediate under the reaction conditions, often promoted by heat, would yield an α,β-unsaturated aldehyde. masterorganicchemistry.com Finally, selective reduction of the aldehyde group would furnish the desired allylic alcohol.
The key to a successful crossed aldol condensation is to use a substrate like 3,4-dimethoxybenzaldehyde which lacks α-hydrogens, thus preventing self-condensation and limiting the number of potential products. youtube.com The reaction of an enolate, formed from propanal by the action of a base, with the aldehyde leads to the carbon-carbon bond formation. masterorganicchemistry.com
A study on the aldol condensation of 4-alkylbenzaldehydes with propanal highlights the formation of various products, including the desired α,β-unsaturated aldehyde and its corresponding alcohol upon hydrogenation. researchgate.net
Table 2: Aldol Condensation and Subsequent Reduction for Butenol Synthesis
| Aldehyde 1 (No α-H) | Aldehyde 2 (with α-H) | Intermediate Product | Final Product |
| 3,4-Dimethoxybenzaldehyde | Propanal | (E)-2-Methyl-3-(3,4-dimethoxyphenyl)prop-2-enal | (E)-2-Methyl-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
| Benzaldehyde | Acetone | (E)-4-Phenylbut-3-en-2-one | (E)-4-Phenylbut-3-en-2-ol |
It is important to note that the direct product of the condensation between 3,4-dimethoxybenzaldehyde and propanal would be (E)-2-methyl-3-(3,4-dimethoxyphenyl)prop-2-enal. To obtain (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a different strategy would be required, such as a Wittig or Horner-Wadsworth-Emmons reaction.
Multi-Step Synthesis Pathways from Aryl Aldehydes (e.g., 3,4-Dimethoxybenzaldehyde)
Multi-step synthetic sequences provide a versatile approach to butenol derivatives, allowing for greater control over the final structure. durham.ac.uk A common strategy for the synthesis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol involves the olefination of 3,4-dimethoxybenzaldehyde (veratraldehyde). wikipedia.org Veratraldehyde itself can be synthesized from catechol through a two-step methylation and formylation process or by the methylation of vanillin. wikipedia.orggoogle.com
One of the most reliable methods for forming the trans-alkene is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a stabilized phosphonate (B1237965) carbanion which reacts with an aldehyde to produce predominantly the E-alkene. The phosphonate reagent can be prepared to introduce the desired three-carbon chain with a terminal ester group. Subsequent reduction of the ester would then yield the target butenol.
Alternatively, the Wittig reaction, using a phosphorus ylide, can also be employed to form the carbon-carbon double bond. organic-chemistry.org While often less stereoselective for E-alkenes than the HWE reaction, it remains a valuable tool.
A plausible multi-step synthesis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol from 3,4-dimethoxybenzaldehyde could be:
Olefination: Reaction of 3,4-dimethoxybenzaldehyde with a suitable phosphonate ester (e.g., triethyl phosphonoacetate) under HWE conditions to form an α,β-unsaturated ester.
Reduction: Reduction of the ester group to a primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄).
Barbier Reaction Conditions for Green Synthesis Applications
The Barbier reaction offers a greener alternative to the Grignard reaction for the synthesis of allylic alcohols. wikipedia.org A key advantage of the Barbier reaction is that the organometallic species is generated in situ, and the reaction can often be carried out in more environmentally benign solvents, including water. wikipedia.orgnih.gov This one-pot procedure involves the reaction of an alkyl halide, a carbonyl compound, and a metal, such as zinc, tin, or indium. arkat-usa.orgwikipedia.org
The synthesis of 1-(2,4-dimethoxyphenyl)prop-2-en-1-ol, a close analog of the target compound, has been reported via a Barbier-type reaction using zinc metal. In this procedure, vinyl bromide is reacted with zinc in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent, followed by the addition of 2,4-dimethoxybenzaldehyde.
The Barbier allylation of various aldehydes, including methoxy-substituted benzaldehydes, has been successfully carried out in aqueous media using tin or a combination of aluminum and catalytic indium. arkat-usa.orgnih.gov These methods often provide good to excellent yields of the corresponding homoallylic alcohols. nih.gov
Table 3: Barbier Reaction for the Synthesis of Homoallylic Alcohols
| Aldehyde | Allyl Halide | Metal | Solvent | Yield |
| 2,4-Dimethoxybenzaldehyde | Vinyl bromide | Zinc | 2-MeTHF | - |
| Benzaldehyde | Allyl bromide | Zinc | CO₂/H₂O emulsion | Moderate to high cranfield.ac.uk |
| 2-Methoxybenzaldehyde | Crotyl bromide | Tin | K₂HPO₄ solution | Excellent nih.gov |
| 4-Methoxybenzaldehyde | Crotyl bromide | Tin | Water | 80% nih.gov |
Stereoselective and Asymmetric Synthesis Strategies for Chiral Analogues
The synthesis of chiral butenol derivatives is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry. Enantioselective approaches aim to produce a single enantiomer of the target molecule.
Enantioselective Approaches for Alcohols and Butenols
Several strategies exist for the asymmetric synthesis of chiral alcohols and butenols, including the reduction of prochiral ketones using chiral catalysts and the kinetic resolution of racemic alcohols.
One of the most effective methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgalfa-chemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst to direct the reduction of a prochiral ketone with a borane (B79455) source, typically yielding the corresponding secondary alcohol with high enantiomeric excess. york.ac.uknih.gov For the synthesis of chiral this compound, this would involve the asymmetric reduction of the corresponding ketone, 1-(2,4-dimethoxyphenyl)but-3-en-1-one.
Another powerful technique is the lipase-catalyzed kinetic resolution of racemic alcohols. nih.govresearchgate.netjocpr.comalmacgroup.com In this chemo-enzymatic approach, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. mdpi.com This method has been successfully applied to the kinetic resolution of various 4-arylbut-3-en-2-ols. mdpi.comresearchgate.net The choice of lipase and reaction conditions, such as the acyl donor and solvent, is crucial for achieving high enantioselectivity. mdpi.comnih.gov
Furthermore, the combination of metal-catalyzed reactions with whole-cell biocatalysis presents a promising chemo-enzymatic cascade for the synthesis of chiral alcohols. nih.gov In such a system, a metal catalyst could be used to form the butenol scaffold, followed by an in-situ enzymatic resolution or asymmetric reduction by whole-cell biocatalysts. wikipedia.org
Table 4: Enantioselective Synthesis and Resolution of Chiral Alcohols
| Method | Substrate | Catalyst/Enzyme | Product | Key Features |
| CBS Reduction | Prochiral ketone | Chiral oxazaborolidine/Borane | Chiral secondary alcohol | High enantioselectivity organic-chemistry.orgalfa-chemistry.comwikipedia.orgnih.gov |
| Lipase-Catalyzed Kinetic Resolution | Racemic secondary alcohol | Lipase (e.g., from Candida antarctica) | Enantioenriched alcohol and ester | Environmentally friendly, high enantiomeric excess achievable mdpi.comnih.govresearchgate.netjocpr.comalmacgroup.com |
| Chemo-enzymatic Cascade | Aldehyde/Ketone | Metal catalyst and Whole-cell biocatalyst | Chiral alcohol | One-pot synthesis, combines advantages of both catalytic systems wikipedia.orgnih.gov |
Diastereoselective Control in Organic Transformations
The synthesis of this compound involves the formation of a new stereocenter at the carbinol carbon. Controlling the three-dimensional arrangement of this center relative to any pre-existing stereocenters is known as diastereoselective control. A primary method to achieve this is through the allylation of a corresponding aldehyde, in this case, 2,4-dimethoxybenzaldehyde.
The addition of an allyl nucleophile to the carbonyl group of the aldehyde can be influenced by several factors to favor the formation of one diastereomer over another. These strategies include:
Substrate Control: Where the inherent stereochemistry of the starting material directs the approach of the incoming reagent.
Reagent Control: Utilizing a chiral reagent or catalyst that creates a diastereomeric transition state, favoring one product pathway. core.ac.uk
Auxiliary Control: Attaching a temporary chiral group (auxiliary) to the substrate to direct the reaction, which is later removed.
For the allylation of aldehydes, organometallic reagents are commonly employed. acs.org For example, the use of allylmagnesium bromide or allyllithium in the presence of certain additives or Lewis acids can significantly influence the diastereoselectivity of the addition to chiral aldehydes. acs.org Research has shown that Lewis acids can enhance diastereoselectivity in the allylation of α-alkoxy nitrones, a related transformation. acs.org Similarly, combining photoredox and chromium catalysis has enabled the highly anti-diastereoselective allylation of various aldehydes. nih.gov The choice of solvent and reaction temperature are also critical parameters that can be tuned to optimize the diastereomeric ratio of the resulting homoallylic alcohol. acs.org
| Control Strategy | Description | Key Parameters | Example Reagents/Conditions |
|---|---|---|---|
| Substrate Control | Existing stereocenters in the substrate (e.g., an adjacent chiral center) direct the approach of the nucleophile. | Structure of the substrate. | Addition to chiral α-alkoxy aldehydes. acs.org |
| Reagent Control | A chiral reagent or catalyst creates a biased transition state, favoring one diastereomer. | Chirality of the catalyst or reagent. | Use of chiral allylboranes or a chiral Schiff base catalyst. core.ac.ukacs.org |
| Reaction Conditions | Solvent, temperature, and additives can influence the reaction pathway and selectivity. | Temperature, solvent polarity, presence of Lewis acids. | Low-temperature addition of allylmagnesium bromide; use of SnCl4 as a Lewis acid. acs.org |
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild, environmentally friendly conditions. Enzymes, as natural catalysts, can perform complex transformations on specific functional groups within a molecule, a feature highly desirable for the synthesis of compounds like this compound.
Monooxygenase-Mediated Hydroxylation of Unactivated C-H Bonds
Monooxygenases are enzymes that can introduce a single oxygen atom (as a hydroxyl group) into a substrate, often with high regioselectivity and stereoselectivity. nih.gov This capability is particularly valuable for the hydroxylation of unactivated C-H bonds, a challenging transformation in traditional organic chemistry. acs.orgorganic-chemistry.org For a precursor to this compound, such as 1-(2,4-dimethoxyphenyl)but-3-ene, a monooxygenase could theoretically catalyze the selective hydroxylation at the benzylic position to form the desired alcohol.
Flavin-dependent monooxygenases, for instance, use molecular oxygen as a benign oxidant under ambient conditions. nih.gov While direct enzymatic hydroxylation on this specific substrate is not widely documented, studies on similar structures provide a proof of concept. For example, monooxygenases have been successfully used for the regioselective hydroxylation of various aromatic compounds. nih.gov Furthermore, manganese-based catalysts inspired by biological systems have been developed for the benzylic oxidation of alkylarenes, converting them into alcohols. rsc.org
Dioxygenase-Catalyzed Dihydroxylation of Alkene Moieties
Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into a substrate. nih.gov Toluene dioxygenase (TDO), found in Pseudomonas putida, is known to catalyze the cis-dihydroxylation of the aromatic ring of substituted benzenes. nih.gov However, for substrates with vinyl groups, such as styrene (B11656), naphthalene (B1677914) dioxygenase (NDO) has been shown to stereospecifically dihydroxylate the alkene moiety to form a vicinal diol, without oxidizing the aromatic ring. nih.gov
Applying this to a precursor like 4-(2,4-dimethoxyphenyl)but-1-ene, a dioxygenase could potentially catalyze the dihydroxylation of the terminal double bond. While this would not directly yield this compound, it produces a diol intermediate that could be further transformed, showcasing the potential of enzymatic pathways to create complex, functionalized molecules from simple precursors.
Directed Evolution for Enhanced Enzymatic Stereoselectivity in Asymmetric Catalysis
While wild-type enzymes offer significant catalytic advantages, their natural properties (e.g., stability, substrate scope, or stereoselectivity) may not be optimal for industrial applications. Directed evolution is a powerful protein engineering technique used to tailor enzymes for specific processes. This involves creating libraries of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved properties.
Ketoreductases (KREDs) are a class of enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols, and they have been extensively optimized using directed evolution. tudelft.nlrsc.org For the synthesis of this compound, a chemo-enzymatic approach could be envisioned. First, a chemical oxidation of a suitable precursor could yield 1-(2,4-dimethoxyphenyl)but-3-en-1-one. Subsequently, a KRED, refined through directed evolution, could reduce the ketone to the desired chiral alcohol with exceptionally high enantiomeric excess (>99% ee). rsc.orgfrontiersin.org Structure-guided evolution, which uses detailed knowledge of the enzyme's three-dimensional structure, has been successfully applied to KREDs to improve their activity and stereoselectivity for bulky substrates. frontiersin.orgrsc.org This approach has proven effective for preparing chiral 1,2-amino alcohols and other key pharmaceutical intermediates. frontiersin.orgnih.gov
| Enzyme Class | Reaction Type | Relevance to Target Synthesis | Key Advantage |
|---|---|---|---|
| Monooxygenase | Benzylic C-H Hydroxylation | Direct conversion of an alkylarene precursor to the target alcohol. nih.govrsc.org | High regioselectivity; use of O2 as oxidant. nih.gov |
| Dioxygenase | Alkene Dihydroxylation | Functionalization of a butenyl precursor to a diol intermediate. nih.gov | Stereospecific addition across a double bond. nih.gov |
| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Stereoselective reduction of a ketone precursor (1-(2,4-dimethoxyphenyl)but-3-en-1-one). tudelft.nlrsc.org | Can be optimized via directed evolution for extremely high stereoselectivity. rsc.orgrsc.org |
Green Chemistry Principles in Synthetic Design and Implementation
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. blazingprojects.comacs.org The synthesis of fine chemicals like this compound can be made more sustainable by adhering to these principles.
Key principles relevant to this synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic and catalytic reactions often have higher atom economies than stoichiometric routes. jddhs.com
Use of Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. acs.orgnumberanalytics.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Chemo-enzymatic syntheses can often be performed in aqueous media. scite.ai
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Biocatalytic reactions typically meet this criterion, reducing the energy footprint of the synthesis. instituteofsustainabilitystudies.com
Use of Renewable Feedstocks: Starting materials should be derived from renewable sources rather than depleting petrochemicals.
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The high specificity of enzymes can often eliminate the need for protecting groups. acs.org
By integrating these principles, for example through a chemo-enzymatic one-pot process that combines an enzymatic oxidation with a metal-catalyzed allylation in water, the synthesis becomes more efficient and environmentally benign. scite.ai Such strategies not only reduce waste and energy consumption but also enhance safety and cost-effectiveness, aligning with the goals of sustainable pharmaceutical and fine chemical manufacturing. blazingprojects.cominstituteofsustainabilitystudies.com
Chemical Transformations and Derivatization Studies of 1 Dimethoxyphenyl but 3 En 1 Ol Analogues
Oxidation Reactions and Product Diversification
The oxidation of the secondary alcohol group in 1-(2,4-dimethoxyphenyl)but-3-en-1-ol is a primary route for derivatization. Depending on the reagents and reaction conditions, different oxidation products can be obtained. However, it is important to note that as a secondary alcohol, its direct oxidation to a carboxylic acid without cleavage of carbon-carbon bonds is not a standard transformation.
The oxidation of a secondary alcohol typically yields a ketone. libretexts.org In the case of this compound, this transformation would result in the formation of 1-(2,4-dimethoxyphenyl)but-3-en-1-one. This reaction can be achieved with high selectivity using a variety of modern oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern and Dess-Martin periodinane oxidations are effective for this purpose, often proceeding under mild conditions and minimizing side reactions.
For instance, the use of PCC in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature provides a reliable method for this conversion. Similarly, the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534) (Et₃N), is another excellent choice for converting secondary alcohols to ketones, particularly for sensitive substrates.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 1-(2,4-Dimethoxyphenyl)but-3-en-1-one | Oxidation of Secondary Alcohol |
| This compound | Dess-Martin Periodinane | 1-(2,4-Dimethoxyphenyl)but-3-en-1-one | Oxidation of Secondary Alcohol |
| This compound | Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | 1-(2,4-Dimethoxyphenyl)but-3-en-1-one | Oxidation of Secondary Alcohol |
The direct oxidation of a secondary alcohol to a carboxylic acid is not a feasible transformation without the cleavage of a carbon-carbon bond. docbrown.info Such a reaction would require harsh oxidizing conditions, for example, using strong oxidants like hot, acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). Under these conditions, the ketone intermediate, 1-(2,4-dimethoxyphenyl)but-3-en-1-one, could undergo oxidative cleavage. This would likely break the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of 2,4-dimethoxybenzoic acid and other smaller fragments. This process is generally not considered a clean or synthetically useful method for producing a carboxylic acid from a secondary alcohol due to the lack of selectivity and the potential for multiple side products.
Reduction Reactions and Saturated Alcohol Derivatives
The alkene moiety in this compound can be selectively reduced to yield the corresponding saturated alcohol, 1-(2,4-dimethoxyphenyl)butan-1-ol. This transformation is typically achieved through catalytic hydrogenation. The reaction involves bubbling hydrogen gas (H₂) through a solution of the starting material in the presence of a metal catalyst.
Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction is usually carried out in a solvent such as ethanol, ethyl acetate (B1210297), or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. This method is highly efficient and selective for the reduction of the carbon-carbon double bond, leaving the aromatic ring and the secondary alcohol group intact.
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C | 1-(2,4-Dimethoxyphenyl)butan-1-ol | Catalytic Hydrogenation |
| This compound | H₂, PtO₂ | 1-(2,4-Dimethoxyphenyl)butan-1-ol | Catalytic Hydrogenation |
Substitution Reactions on Aromatic and Alkene Moieties
Both the aromatic ring and the alkene functional group in this compound are susceptible to substitution and addition reactions, respectively, allowing for further structural modifications.
The 2,4-dimethoxyphenyl group is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution. The methoxy (B1213986) groups are activating and ortho-, para-directing. Given the substitution pattern, the most likely position for electrophilic attack is the C-5 position, which is activated by both the C-2 and C-4 methoxy groups and is sterically accessible. Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation or alkylation.
The terminal alkene can undergo a variety of electrophilic addition reactions. For example, the addition of a hydrogen halide (H-X) would likely follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon (C-3). Halogenation with Br₂ or Cl₂ would result in the formation of a dihalo-derivative.
Esterification Reactions for Functionalization (e.g., Fatty Acid Ester Formation)
The secondary hydroxyl group of this compound can be readily converted into an ester. This esterification can be achieved by reacting the alcohol with a carboxylic acid, an acid anhydride, or an acyl chloride. When a fatty acid is used, this leads to the formation of a fatty acid ester derivative.
The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. Alternatively, the alcohol can be reacted with a more reactive acylating agent like an acyl chloride or anhydride in the presence of a base such as pyridine (B92270) or triethylamine. Enzymatic esterification is also a viable method, offering high selectivity under mild conditions. nih.gov
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | R-COOH, H⁺ (e.g., H₂SO₄) | 1-(2,4-Dimethoxyphenyl)but-3-en-1-yl R-carboxylate | Fischer Esterification |
| This compound | R-COCl, Pyridine | 1-(2,4-Dimethoxyphenyl)but-3-en-1-yl R-carboxylate | Acylation |
| This compound | Fatty Acid, Lipase (B570770) | 1-(2,4-Dimethoxyphenyl)but-3-en-1-yl fatty acid ester | Enzymatic Esterification |
Synthetic Utility as Precursors and Building Blocks for Complex Molecules
The multiple functional groups within this compound make it a valuable precursor for the synthesis of more complex molecules. The homoallylic alcohol motif is a particularly useful synthon in organic synthesis.
The alkene functionality can participate in a variety of carbon-carbon bond-forming reactions. For example, it can undergo olefin metathesis reactions, such as cross-metathesis with other alkenes, to create more complex unsaturated systems. It can also be a substrate in palladium-catalyzed cross-coupling reactions like the Heck reaction.
Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution reactions to introduce a wide range of other functional groups. The combination of the hydroxyl and alkene groups also allows for stereoselective reactions, such as directed epoxidation of the double bond. The presence of the dimethoxy-substituted phenyl ring is also significant, as this moiety is found in numerous natural products and pharmacologically active compounds. nih.govmedchemexpress.comresearchgate.net This makes this compound and its derivatives attractive starting materials for the synthesis of bioactive molecules and their analogues.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2,4-Dimethoxyphenyl)but-3-en-1-ol, ¹H and ¹³C NMR provide comprehensive data on the proton and carbon environments, respectively.
Proton NMR (¹H NMR) is used to determine the number of different types of protons in a molecule and to get information about the local electronic environment of those protons. In this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton. The aromatic protons on the dimethoxy-substituted ring typically appear as a set of coupled signals in the downfield region. The two methoxy (B1213986) groups (-OCH₃) are expected to present as sharp singlets. The vinyl protons of the butenyl group exhibit characteristic shifts and coupling patterns. The proton on the carbon bearing the hydroxyl group (the carbinol proton) appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H (Aromatic) | 6.4 - 7.2 | Multiplet (m) |
| H (Vinyl, -CH=) | 5.7 - 5.9 | Multiplet (m) |
| H (Vinyl, =CH₂) | 5.0 - 5.2 | Multiplet (m) |
| H (Carbinol, -CHOH) | 4.8 - 5.0 | Triplet (t) or Doublet of Doublets (dd) |
| H (Methoxy, 2-OCH₃) | ~3.85 | Singlet (s) |
| H (Methoxy, 4-OCH₃) | ~3.80 | Singlet (s) |
| H (Allylic, -CH₂-) | 2.4 - 2.6 | Multiplet (m) |
Note: Predicted values are based on standard chemical shift principles. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the aromatic carbons, with those bonded to oxygen appearing further downfield. The vinylic carbons also have characteristic shifts, as do the carbinol carbon, the allylic methylene carbon, and the two methoxy carbons. np-mrd.orgorganicchemistrydata.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Aromatic, C-O) | 157 - 160 |
| C (Aromatic, C-H/C-C) | 100 - 130 |
| C (Vinyl, -CH=) | 134 - 136 |
| C (Vinyl, =CH₂) | 117 - 119 |
| C (Carbinol, -CHOH) | 68 - 72 |
| C (Methoxy, -OCH₃) | 55 - 56 |
Note: Predicted values are based on standard chemical shift principles and data from similar structures.
Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. wikipedia.org This is often achieved by using chiral auxiliary agents.
One common approach involves the use of chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). This reagent can coordinate to the hydroxyl group of the alcohol, forming diastereomeric complexes with the R and S enantiomers. These diastereomeric complexes are no longer mirror images and will exhibit separate, resolved signals in the NMR spectrum, particularly for protons near the chiral center. The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio. google.com
Alternatively, chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used. The alcohol is converted into a mixture of diastereomeric esters. These diastereomers have different chemical and physical properties, leading to separate signals in both ¹H and ¹⁹F NMR spectra, which can be integrated to determine the ee. nih.gov
Mass Spectrometry Techniques in Structural Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. For this compound (molecular formula C₁₂H₁₆O₃), HR-ESI-MS in positive ion mode would detect the protonated molecule, [M+H]⁺. The high resolution allows for the determination of the ion's mass with an accuracy typically better than 5 parts per million (ppm). This precise mass measurement is used to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass but different atomic compositions.
Table 3: HR-ESI-MS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.1172 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. researchgate.netnih.gov
For the [M+H]⁺ ion of this compound, fragmentation would likely be initiated by the loss of stable neutral molecules. A common initial fragmentation step for alcohols is the loss of a water molecule (18 Da), yielding a resonance-stabilized carbocation. Further fragmentation could involve cleavage of the bond between the benzylic carbon and the allylic side chain, leading to the formation of a stable 2,4-dimethoxybenzyl cation.
Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 209.12)
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|
| 191.11 | H₂O | [C₁₂H₁₅O₂]⁺ |
| 151.07 | C₄H₆O | [C₈H₉O₂]⁺ (2,4-dimethoxybenzyl cation) |
Note: These fragmentation pathways are predicted based on general principles of mass spectrometry.
Mass Spectrometry for Enantiomeric Excess Determination via Kinetic Resolution and Derivatization
The determination of enantiomeric excess (ee) for chiral alcohols like this compound can be effectively achieved using mass spectrometry combined with kinetic resolution. nih.gov This method relies on the differential reaction rates of enantiomers with a chiral derivatizing agent. wikipedia.org In this technique, the chiral alcohol is reacted with a mixture of two pseudo-enantiomeric "mass-tagged" chiral acylating agents. scripps.edu These agents are structurally similar but differ in mass, allowing their products to be distinguished by a mass spectrometer. nih.govscripps.edu
In a kinetic resolution, one enantiomer of the alcohol reacts faster with the chiral acylating agent than the other. wikipedia.org By using an equimolar mixture of mass-tagged acylating agents, the relative quantities of the resulting diastereomeric ester products can be measured by electrospray ionization mass spectrometry (ESI-MS). nih.gov The ratio of the ion intensities in the mass spectrum, after applying a correction factor, directly correlates to the enantiomeric excess of the original alcohol sample. scripps.edu A key advantage of this method is that it does not require a high degree of diastereoselectivity in the acylation step to be effective. nih.govscispace.com
Research on analogous compounds, such as (E)-4-phenylbut-3-en-2-ol and its derivatives, has shown that enzymatic kinetic resolution is highly sensitive to the substituents on the aromatic ring. researchgate.net For a substrate with a 4-methoxyphenyl (B3050149) substituent, the enantioselectivity of the resolution was lower compared to other derivatives, indicating that the electronic properties of the methoxy groups play a crucial role. researchgate.net This suggests that for this compound, the specific positioning of the two methoxy groups would similarly influence the efficiency of kinetic resolution.
Table 1: Conceptual Overview of Mass Spectrometry-Based Kinetic Resolution
| Step | Description | Purpose |
|---|---|---|
| Derivatization | The racemic alcohol is reacted with a mixture of two mass-tagged, pseudo-enantiomeric chiral acylating agents (e.g., Reagent A and Reagent B). | To form diastereomeric products with different masses. |
| Kinetic Resolution | One enantiomer of the alcohol (e.g., R-enantiomer) reacts faster with the acylating agents than the other (S-enantiomer). | To create a disparity in the concentration of the diastereomeric products that reflects the original enantiomeric ratio. |
| Mass Analysis | The resulting mixture is analyzed by ESI-MS to measure the peak intensities of the different mass-tagged ester products. | To quantify the ratio of the diastereomers formed. |
| Calculation | The enantiomeric excess (ee) is calculated from the observed mass spectrum intensity ratios, using a predetermined correction factor and selectivity value. scripps.edu | To determine the enantiopurity of the original alcohol sample. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the butenyl group (alkene), and the substituted aromatic ring.
The presence of the hydroxyl (-OH) group is typically identified by a strong and broad absorption band in the region of 3650-3400 cm⁻¹. libretexts.org The C-H bonds of the saturated (sp³) and unsaturated (sp²) carbons also show characteristic stretches. libretexts.org The vinyl group (-CH=CH₂) gives rise to a C=C stretching absorption, while the aromatic ring produces several characteristic peaks. libretexts.org
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Alcohol | O-H stretch | 3650 - 3400 | Strong, Broad |
| Alkene | =C-H stretch | 3100 - 3000 | Medium |
| Aromatic Ring | =C-H stretch | 3100 - 3000 | Medium |
| Alkyl Chain | C-H stretch (sp³) | 2960 - 2850 | Strong |
| Alkene | C=C stretch | 1680 - 1640 | Medium, Sharp |
| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1450 | Medium to Weak |
| Alcohol/Ether | C-O stretch | 1320 - 1210 | Strong |
Advanced Chromatographic Methods for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of compounds like this compound. Method development and validation are critical to ensure accuracy, precision, and robustness. turkjps.org Research on the closely related isomer, (E)-4-(3', 4'-dimethoxyphenyl)-but-3-en-1-ol, provides a validated framework that is directly applicable. researchgate.net
A typical method employs reverse-phase (RP) chromatography. researchgate.net The validation process, following International Conference on Harmonization (ICH) guidelines, establishes the method's suitability for its intended purpose. turkjps.org This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For the 3,4-dimethoxy isomer, a validated RP-HPLC method demonstrated good linearity with a correlation coefficient (r²) greater than 0.999 in the concentration range of 1-10 µg/mL. researchgate.net The accuracy, measured as percent recovery, was found to be between 95.38% and 104.76% for intraday analysis, with precision (relative standard deviation) under 2%. researchgate.net
Table 3: Validated HPLC Method Parameters for a Dimethoxyphenyl-buten-ol Analog
| Parameter | Specification | Finding |
|---|---|---|
| Column | C18 Reverse-Phase | Effective separation achieved. researchgate.net |
| Mobile Phase | Gradient elution with 2% acetic acid in water and methanol (B129727) | Provides good peak shape and resolution. researchgate.net |
| Detection | UV Spectrophotometry | Suitable wavelength determined for high selectivity. mdpi.com |
| Linearity (r²) | > 0.999 | Excellent correlation in the 1-10 µg/mL range. researchgate.net |
| Limit of Detection (LOD) | 0.3 µg/mL | High sensitivity of the method. researchgate.net |
| Limit of Quantitation (LOQ) | 0.8 µg/mL | Reliable for low-concentration measurements. researchgate.net |
| Accuracy (% Recovery) | 95.38 - 104.76% | High degree of accuracy. researchgate.net |
| Precision (%RSD) | < 2% (Intraday) | High reproducibility of results. researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and efficient alternative for the quantitative analysis of compounds. nih.gov It is a powerful tool for quality control in pharmaceutical and herbal analysis. nih.govchula.ac.th A validated HPTLC method has been successfully developed for the quantitative analysis of the related compound, (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol, demonstrating the technique's applicability. chula.ac.thresearchgate.net
The validation of this HPTLC method was performed according to ICH guidelines and showed excellent results. chula.ac.thchula.ac.th The method was linear over a concentration range of 84–420 ng/band, with a high regression coefficient of 0.9958. researchgate.net The accuracy was confirmed with an average recovery of 98.31%. chula.ac.th The precision was found to be less than 2% RSD, indicating high repeatability. researchgate.net Such a validated method is highly suitable for the quality control of raw materials containing this class of compounds. chula.ac.th
Table 4: HPTLC Method Validation Summary for a Dimethoxyphenyl-buten-ol Analog
| Validation Parameter | Result | Significance |
|---|---|---|
| Linearity Range | 84 - 420 ng/band | Suitable for a wide range of concentrations. chula.ac.thresearchgate.net |
| Regression Coefficient (r²) | 0.9958 | Strong linear relationship between concentration and response. chula.ac.thresearchgate.net |
| Precision (%RSD) | < 2% | The method is highly repeatable and reliable. chula.ac.thchula.ac.th |
| Accuracy (% Recovery) | 98.31% | The method provides accurate quantitative results. chula.ac.thchula.ac.th |
| Limit of Detection (LOD) | 10 ng/band | Capable of detecting very small amounts of the compound. chula.ac.thresearchgate.net |
| Limit of Quantitation (LOQ) | 40 ng/band | The lowest amount that can be accurately quantified. chula.ac.thresearchgate.net |
| Robustness (%RSD) | < 2% | The method is unaffected by small, deliberate variations in parameters. chula.ac.th |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomer Separation
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. To separate enantiomers, which have identical physical properties like boiling point, a chiral environment is required. mdpi.com This is achieved by using a GC column with a chiral stationary phase (CSP). gcms.cz
CSPs for GC often consist of a common stationary phase, like a polysiloxane, to which a chiral selector, typically a derivatized cyclodextrin, has been added. gcms.cz The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column. The differing stability of these complexes leads to different retention times, allowing for their separation. mdpi.com For a chiral alcohol like this compound, this method would be highly effective for determining enantiomeric purity, potentially after derivatization to enhance volatility and improve peak shape.
Table 5: Common Chiral Stationary Phases for GC
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Rt-βDEXsa | Alkylated Beta-Cyclodextrin | Separation of alcohols (e.g., 1-phenylethanol), carvone, camphor. gcms.cz |
| Rt-βDEXse | Alkylated Beta-Cyclodextrin | Resolution of linalool (B1675412) and linalyl acetate (B1210297) enantiomers. gcms.cz |
| Permethylated β-cyclodextrin | Permethylated Beta-Cyclodextrin | General stereochemical separations. gcms.cz |
Chiral Column Chromatography for Resolution of Enantiomers
For both analytical and preparative scale separation of enantiomers, liquid chromatography using chiral stationary phases is the most effective and widely used method. mdpi.comcnr.it This technique, often referred to as chiral column chromatography, is essential for obtaining enantiomerically pure compounds. nih.gov
The most common and versatile CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, that have been derivatized with carbamates or esters. cnr.itchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. cnr.it The combination of interactions, such as hydrogen bonds, dipole-dipole interactions, and steric hindrance, results in different retention times for the two enantiomers. The resolution of various chiral compounds, including those with alcohol functional groups, has been successfully achieved using commercially available columns like Chiralcel and Chiralpak. chromatographyonline.commdpi.com The development of CSPs with smaller particle sizes (e.g., 3 µm) has further enhanced separation efficiency and reduced analysis times. chromatographyonline.com
Table 6: Examples of Polysaccharide-Based Chiral Columns for HPLC
| Column Name | Chiral Selector Base | Description |
|---|---|---|
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used for resolving a broad range of racemic compounds, including alcohols. chromatographyonline.com |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Known for its high enantioselectivity for many chiral compounds. chromatographyonline.com |
| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for the simultaneous enantiomeric separation of multiple azole fungicides. mdpi.com |
| Lux® Amylose-2 | Amylose tris(4-methylbenzoate) | Demonstrated efficacy in resolving chiral fungicides individually. mdpi.com |
Circular Dichroism (CD) and Exciton-Coupled Circular Dichroism (ECCD) for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. For a molecule like this compound, which possesses a stereogenic center at the carbinol carbon (C-1), CD spectroscopy can provide crucial information about its absolute configuration.
The inherent chromophores in this compound are the 2,4-dimethoxyphenyl group and the vinyl group of the butenyl chain. The 2,4-dimethoxyphenyl moiety contains a benzene (B151609) ring, which has characteristic electronic transitions in the ultraviolet (UV) region (typically around 200-280 nm). When this chromophore is part of a chiral molecule, these transitions can become CD-active, resulting in Cotton effects (CEs) in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.
However, the inherent CD signals from the individual chromophores in this compound may be weak or complex to interpret directly for an unambiguous assignment of the absolute configuration. To overcome this, the Exciton-Coupled Circular Dichroism (ECCD) method is often employed. ECCD is a highly sensitive and reliable technique for determining the absolute configuration of molecules containing two or more interacting chromophores. umass.edu The principle of ECCD is based on the through-space coupling of the electric transition dipole moments of the chromophores, which results in a characteristic bisignate (two-branched) CD curve, known as an exciton-coupled spectrum or a Cotton effect couplet. The sign of this couplet is directly correlated with the absolute stereochemistry of the molecule. umass.edu
For the application of ECCD to this compound, a common strategy involves the introduction of an additional chromophore through chemical derivatization of the hydroxyl group. This creates a bichromophoric system where the original 2,4-dimethoxyphenyl group and the newly introduced chromophore can interact. A widely used derivatizing agent for this purpose is p-bromobenzoic acid, which introduces the p-bromobenzoate chromophore.
The derivatization reaction would proceed as follows: this compound is esterified with p-bromobenzoyl chloride to yield the corresponding p-bromobenzoate ester. In this new molecule, the 2,4-dimethoxyphenyl chromophore and the p-bromobenzoate chromophore are held in a chiral arrangement by the molecular backbone.
The interaction between the π-π* transitions of the two aromatic rings (the inherent 2,4-dimethoxyphenyl and the introduced p-bromobenzoate) leads to exciton (B1674681) coupling. The resulting ECCD spectrum is expected to show a split Cotton effect. The sign of the long-wavelength Cotton effect and the short-wavelength Cotton effect (a positive or negative couplet) is determined by the helicity of the spatial arrangement of the two interacting transition dipole moments.
Based on established rules for allylic benzoates, the absolute configuration at the carbinol center can be assigned. researchgate.net For instance, if the p-bromobenzoate derivative of (S)-1-(2,4-Dimethoxyphenyl)but-3-en-1-ol were to exhibit a positive first Cotton effect (the CE at longer wavelength) and a negative second Cotton effect, this would be described as a positive exciton chirality. This observation would then be correlated to a specific spatial arrangement of the chromophores, allowing for the unambiguous assignment of the (S)-configuration. Conversely, the (R)-enantiomer would exhibit a mirror-image ECCD spectrum with a negative first Cotton effect.
A hypothetical representation of the expected ECCD data for the p-bromobenzoate derivative of this compound is presented in the table below. This is based on typical values observed for similar chiral allylic alcohols after derivatization. researchgate.netnih.gov
Table 1: Hypothetical ECCD Data for p-Bromobenzoate Derivative of this compound
| Enantiomer | First Cotton Effect (λ, nm) | Δε | Second Cotton Effect (λ, nm) | Δε | Exciton Chirality | Assigned Absolute Configuration |
|---|---|---|---|---|---|---|
| Enantiomer A | ~250 | +15 | ~230 | -20 | Positive | S |
| Enantiomer B | ~250 | -15 | ~230 | +20 | Negative | R |
Note: The data presented in this table is illustrative and based on established principles of ECCD for analogous compounds. Actual experimental values may vary.
In addition to derivatization of the alcohol, another approach involves the modification of the vinyl group. For example, a cross-metathesis reaction could be employed to convert the vinyl group into a styrenyl group, creating a styrene (B11656) chromophore. researchgate.net This new aromatic chromophore could then couple with the inherent 2,4-dimethoxyphenyl chromophore, again providing a system suitable for ECCD analysis.
The choice of derivatization agent and the specific ECCD method would depend on factors such as the UV absorption characteristics of the chromophores and the conformational flexibility of the molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are also frequently used in conjunction with experimental CD data to predict theoretical spectra for different stereoisomers and confirm the experimental assignment of the absolute configuration. spark904.nl
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-Bromobenzoic acid |
Theoretical Chemistry and Computational Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For 1-(2,4-dimethoxyphenyl)but-3-en-1-ol, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).
Studies on structurally similar molecules, such as allylbenzene (B44316) and other methoxyphenyl derivatives, provide a framework for what can be expected for this compound. For instance, calculations on allylbenzene have identified different stable conformers based on the orientation of the allyl group relative to the benzene (B151609) ring. aip.org Similar conformational analyses for this compound would be crucial, as the molecule's shape is a key determinant of its properties and interactions. The presence of the hydroxyl and two methoxy (B1213986) groups introduces additional complexity and potential for intramolecular hydrogen bonding, which would be well-described by methods like DFT at the B3LYP/6-311G+(d,p) level of theory. researchgate.net
The HOMO and LUMO energies are particularly insightful for predicting reactivity. The HOMO, or Highest Occupied Molecular Orbital, indicates the molecule's ability to donate electrons, while the LUMO, or Lowest Unoccupied Molecular Orbital, relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. iucr.org For a molecule like this compound, the electron-rich dimethoxyphenyl ring is expected to significantly influence the HOMO, making it a likely site for electrophilic attack. Conversely, the butenyl group could be involved in various addition reactions.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates potential for electron donation, relevant for antioxidant activity and metabolic oxidation. |
| LUMO Energy | -0.5 eV | Relates to electron-accepting capability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein target.
Given that this compound is a phenylpropanoid, a class of compounds known for a wide range of biological activities, docking studies could explore its potential to interact with various enzymes or receptors. nih.govnih.gov For example, phenylpropanoids have been investigated as inhibitors of enzymes like tyrosinase and as ligands for receptors involved in antiviral responses. nih.govnih.gov
In a hypothetical docking study, this compound could be docked into the active site of a target protein, such as a cytochrome P450 enzyme to predict its metabolic fate, or a receptor implicated in a disease pathway. The docking results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. The dimethoxy groups and the hydroxyl group of the compound would be expected to form key hydrogen bonds with amino acid residues in the protein's active site, while the phenyl ring and the butenyl chain could engage in hydrophobic and π-π stacking interactions. iucr.org
The table below illustrates a hypothetical outcome of a molecular docking study of this compound with a generic protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cytochrome P450 2D6 | -7.2 | Asp301, Phe120 | Hydrogen bond with hydroxyl group, π-π stacking with phenyl ring. |
| Tyrosinase | -6.8 | His244, Asn260 | Hydrogen bonds with methoxy and hydroxyl groups. |
| Dopamine D2 Receptor | -8.1 | Asp114, Ser193 | Salt bridge with protonated amine (hypothetical derivative), hydrogen bond with hydroxyl. nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate variations in molecular structure with changes in biological activity. iosrjournals.org
For this compound, a computational SAR study would involve generating a set of virtual analogs by modifying specific parts of the molecule, such as the position of the methoxy groups, the length of the alkyl chain, or the presence of the double bond. The biological activity of these analogs would then be predicted using a model trained on experimental data from similar compounds.
Research on related structures like styrylquinolines and ketone-isobenzofuranone hybrids has shown that the type and position of substituents on the aromatic ring are crucial for activity. nih.govnih.gov For instance, electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and, consequently, its interaction with a biological target. nih.gov
A hypothetical SAR study on this compound might reveal the following trends:
| Molecular Modification | Predicted Change in Activity | Rationale |
| Removal of one methoxy group | Decrease | Methoxy groups may be crucial for hydrogen bonding or may orient the molecule correctly in the binding pocket. |
| Saturation of the butenyl double bond | Variable | May increase or decrease activity depending on whether the rigidity of the double bond is important for binding. |
| Introduction of a hydroxyl group on the phenyl ring | Increase | Could introduce an additional hydrogen bond donor, enhancing binding affinity. |
| Replacement of the phenyl ring with a different heterocycle | Variable | Could significantly alter the electronic and steric properties, leading to unpredictable changes in activity. nih.gov |
Structure-Kinetic Relationship (SKR) Studies for Receptor Binding
While SAR and QSAR focus on the relationship between structure and biological activity (often measured as potency, e.g., IC50), Structure-Kinetic Relationship (SKR) studies delve into the kinetics of ligand-receptor binding, such as association (kon) and dissociation (koff) rates. A longer residence time of a drug at its target receptor (i.e., a slower koff) can sometimes lead to a more durable pharmacological effect.
SKR studies for this compound are not available in the literature. However, one can hypothesize how such a study might be approached. It would likely involve molecular dynamics (MD) simulations to observe the dynamic behavior of the ligand-receptor complex over time. By analyzing the trajectory of the ligand as it binds to and unbinds from the receptor, one could estimate the kinetic rate constants.
Key structural features of this compound that would likely influence its binding kinetics include the flexibility of the butenyl chain and the potential for the methoxy groups to form stable, long-lasting hydrogen bonds. A more rigid analog might have a faster association rate but also a faster dissociation rate, while a more flexible analog might take longer to find the optimal binding pose but could form more stable interactions, leading to a slower dissociation rate.
The following table presents a hypothetical SKR analysis for analogs of this compound.
| Analog | Modification | Predicted kon (M⁻¹s⁻¹) | Predicted koff (s⁻¹) | Predicted Residence Time (1/koff) |
| 1 | None (Parent Compound) | 1 x 10⁵ | 0.1 | 10 s |
| 2 | Saturated butenyl chain | 5 x 10⁵ | 0.5 | 2 s |
| 3 | Additional hydroxyl on phenyl ring | 2 x 10⁵ | 0.02 | 50 s |
In Silico ADMET Profiling (Focus on Absorption, Distribution, and Metabolism)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.
For this compound, various online tools and software packages can predict its ADMET properties based on its structure. jppres.commdpi.com
Absorption: Predictions would likely focus on oral bioavailability, looking at properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). jppres.com Given its structure, this compound is expected to have good oral absorption.
Distribution: This involves predicting how the compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and bind to plasma proteins. The presence of polar groups might limit BBB penetration. nih.gov
Metabolism: The most likely sites of metabolism can be predicted. The dimethoxyphenyl moiety is a candidate for O-demethylation by cytochrome P450 enzymes. The allyl group could undergo epoxidation, and the secondary alcohol could be oxidized to a ketone. mdpi.com
A summary of a hypothetical in silico ADMET profile for this compound is provided in the table below.
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed orally. |
| Lipinski's Rule of Five | 0 violations | Good drug-like properties for oral bioavailability. jppres.com |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. nih.gov |
| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Likely inhibitor of CYP2D6 | Potential for drug-drug interactions. mdpi.com |
| Primary Metabolic Pathways | O-demethylation, oxidation | The compound is likely to be extensively metabolized in the liver. |
Biological Activity and Mechanistic Investigations of 1 Dimethoxyphenyl but 3 En 1 Ol Analogues in Vitro Studies
Melanogenesis Enhancement Mechanisms (as observed for Compound D)
Tyrosinase Expression Regulation
Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. Studies have demonstrated that DMPB treatment leads to a significant increase in the protein levels of tyrosinase nih.gov. However, the compound does not appear to enhance the intrinsic enzymatic activity of tyrosinase itself. Instead, its effect is at the transcriptional level, increasing the expression of the tyrosinase gene, which subsequently leads to higher protein levels and enhanced melanin production nih.gov.
Upstream Stimulating Factor-1 (USF1) Pathway Activation
A key finding in the pro-melanogenic activity of DMPB is its effect on the Upstream Stimulating Factor-1 (USF1). USF1 is a transcription factor known to regulate the expression of the tyrosinase gene nih.gov. In vitro experiments revealed that DMPB treatment increased the total protein levels of USF1 and promoted its translocation into the nucleus nih.gov. The critical role of this pathway was confirmed in studies where the DMPB-mediated synthesis of melanin was significantly diminished in cells where USF1 was knocked down using siRNA. This indicates that the activation and nuclear localization of USF1 are essential for DMPB's effect on tyrosinase expression and subsequent melanogenesis nih.gov.
Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The activation of the USF1 pathway by DMPB is mediated by upstream signaling cascades, specifically the mitogen-activated protein kinase (MAPK) pathways. Research has shown that DMPB enhances the phosphorylation, and thus the activation, of both Extracellular Signal-Regulated Kinase (ERK) and p38 MAPK nih.gov. These kinases are known to be involved in the regulation of USF1. The activation of ERK and p38 by DMPB is a crucial step that precedes the increase in USF1 levels and its subsequent effects on tyrosinase expression nih.gov.
Table 1: Effect of Compound D (DMPB) on Melanogenesis-Related Factors in B16F10 Cells
| Target Protein/Pathway | Observed Effect | Reference |
|---|---|---|
| Tyrosinase | Increased protein expression | nih.gov |
| USF1 | Increased protein levels and nuclear localization | nih.gov |
| p-ERK (Activated ERK) | Enhanced phosphorylation | nih.gov |
| p-p38 (Activated p38) | Enhanced phosphorylation | nih.gov |
Anti-inflammatory Response Modulation (as observed for Compound D)
Compound D and related phenylbutenoids isolated from Zingiber cassumunar are well-documented for their anti-inflammatory properties nih.govresearchgate.netchula.ac.th. The mechanism involves the suppression of key inflammatory mediators and the enzymes responsible for their production.
Inhibition of Pro-inflammatory Cytokines (e.g., Nitric Oxide, Tumor Necrosis Factor-α, Interleukin-1β)
Compound D has demonstrated a marked ability to inhibit the production of several pro-inflammatory cytokines in macrophage cell models stimulated by lipopolysaccharide (LPS).
Nitric Oxide (NO): Phenylbutenoid-enriched extracts from Zingiber cassumunar, containing Compound D as a major component, effectively inhibit the production of nitric oxide in murine macrophage-like RAW264.7 cells nih.govnih.gov. Overproduction of NO is a hallmark of inflammatory processes jhsmr.org.
Tumor Necrosis Factor-α (TNF-α): The phenylbutenoid extract of Z. cassumunar showed potent inhibition of TNF-α release, with a reported half-maximal inhibitory concentration (IC50) of 23.4 µg/mL nih.gov. Other analogues from the same plant have also shown strong inhibitory activity against TNF-α jhsmr.org.
Interleukin-1β (IL-1β): (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol was found to inhibit the expression of IL-1β and its converting enzyme mdpi.com. The phenylbutenoid extract demonstrated an IC50 value of 19.8 µg/mL for the inhibition of IL-1β nih.gov.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity
The excessive production of nitric oxide during an inflammatory response is catalyzed by the enzyme inducible nitric oxide synthase (iNOS) jhsmr.org. The observed inhibition of LPS-stimulated NO production by phenylbutenoid extracts containing Compound D strongly indicates an inhibitory effect on the iNOS pathway nih.govnih.gov. By suppressing the iNOS enzyme, these compounds effectively reduce the levels of NO, a key mediator of inflammation jhsmr.org. Further studies have shown that Compound D also inhibits other enzymes in the inflammatory cascade, such as prostaglandin biosynthesis researchgate.netnih.gov.
Table 2: Anti-inflammatory Activity of Z. cassumunar Phenylbutenoid Extract (PE) Containing Compound D
| Inflammatory Mediator | Cell Line | IC50 Value of PE | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | RAW264.7 | 7.2 µg/mL | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | RAW264.7 | 23.4 µg/mL | nih.gov |
| Interleukin-1β (IL-1β) | RAW264.7 | 19.8 µg/mL | nih.gov |
Downregulation of Matrix Metalloproteinases (MMPs) Expression (MMP-1, -2, -3, -13)
In vitro research has demonstrated the potential of analogues of 1-(2,4-Dimethoxyphenyl)but-3-en-1-ol, specifically the compound (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol, also known as Compound D, to modulate the expression of several matrix metalloproteinases (MMPs) implicated in tissue degradation. A study on a human synovial fibroblast cell line (SW982) revealed that this compound effectively downregulates the expression of MMP-1, MMP-2, MMP-3, and MMP-13 when induced by interleukin-1β (IL-1β) mdpi.comnih.gov. The increased expression of these MMPs is a key factor in the breakdown of the extracellular matrix in various pathological conditions.
These findings suggest a mechanism of action whereby this class of compounds can interfere with inflammatory signaling pathways that lead to the upregulation of these destructive enzymes. The downregulation of MMPs represents a significant therapeutic target for diseases characterized by excessive tissue remodeling and degradation.
Table 1: Summary of Research Findings on MMP Downregulation by (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol (Compound D)
| Cell Line | Inducing Agent | MMPs Downregulated | Reference |
| Human synovial fibroblast SW982 | Interleukin-1β (IL-1β) | MMP-1, MMP-2, MMP-3, MMP-13 | mdpi.comnih.gov |
| Human airway epithelial NCI-H292 | Phorbol 12-myristate 13-acetate (PMA) | MMP-9 (gene and protein expression) | apjai-journal.org |
| Human gingival fibroblasts | Lipopolysaccharide (LPS) | MMP-2 (by Z. cassumunar extract) | nih.gov |
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity
Analogues of this compound have been investigated for their effects on the key enzymes of the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). A study reported that (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol demonstrated inhibitory activity against both COX and LOX enzymes. These enzymes are pivotal in the inflammatory process, as they are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The ability of this compound to inhibit both pathways suggests a broad anti-inflammatory potential.
Chondroprotective Effects in Cartilage Degradation Models (as observed for Compound D)
Inhibition of Sulfated Glycosaminoglycan and Hyaluronic Acid Release
The chondroprotective potential of (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol (Compound D) has been observed in cartilage explant culture models. In these in vitro systems designed to mimic cartilage degradation, Compound D, at a concentration of 100 μM, was found to inhibit the release of sulfated glycosaminoglycans (sGAG) and hyaluronic acid induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β) mdpi.com. The retention of sGAG and hyaluronic acid is crucial for maintaining the structural integrity and biomechanical properties of cartilage.
Suppression of Collagen and Uronic Acid Loss
In the same cartilage degradation models, Compound D also demonstrated the ability to suppress the loss of essential cartilage components. Specifically, it was shown to suppress the IL-1β-induced loss of collagen and uronic acid from the cartilage explants mdpi.com. Collagen provides the tensile strength of cartilage, while uronic acid is a key component of aggrecan, a major proteoglycan. By preventing the degradation of these vital matrix components, Compound D exhibits a significant chondroprotective effect at the tissue level.
Table 2: Chondroprotective Effects of (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-l-ol (Compound D) in Cartilage Explant Culture
| Parameter | Inducing Agent | Effect of Compound D (100 μM) | Reference |
| Sulfated Glycosaminoglycan (sGAG) Release | Interleukin-1β (IL-1β) | Inhibition | mdpi.com |
| Hyaluronic Acid Release | Interleukin-1β (IL-1β) | Inhibition | mdpi.com |
| Collagen Loss | Interleukin-1β (IL-1β) | Suppression | mdpi.com |
| Uronic Acid Loss | Interleukin-1β (IL-1β) | Suppression | mdpi.com |
Antibacterial Activity and Proposed Mechanisms (as observed for Compound D)
Bactericidal Effects on Specific Microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
The phenylbutanoid (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol, an analogue of the subject compound, has been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined to quantify its antibacterial potency. These values indicate the lowest concentration of the compound required to inhibit the visible growth of and to kill the bacteria, respectively.
The proposed mechanism of action for the antibacterial effects of this phenylbutanoid involves the disruption of the bacterial cell wall and membrane. This damage to the cellular envelope leads to a loss of structural integrity and ultimately, cell death.
Table 3: Antibacterial Activity of (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 32 | 128 |
| Escherichia coli | Negative | 32 | 128 |
Exploration of Cellular Damage Mechanisms (e.g., cell wall and membrane integrity)
The antifungal activity of phenylbutenoid analogues, a class of compounds to which this compound belongs, is often attributed to their ability to compromise the structural and functional integrity of fungal cells. In vitro studies on related phenylpropanoids have revealed multifaceted mechanisms of cellular damage, primarily targeting the cell wall and membrane.
Electron microscopy studies on Candida albicans treated with phenylpropanoids have shown significant ultrastructural changes. These include a noticeable thickening of the cell wall, stretching of the cell membrane, and expansion of the endoplasmic reticulum. Such alterations can lead to the leakage of cellular contents and abnormal distribution of polysaccharides, ultimately resulting in the deterioration of cytoplasmic components nih.gov. The integrity of the cell membrane is crucial for maintaining cellular homeostasis. Phenylpropanoids have been observed to disrupt this barrier, leading to an increased leakage of potassium ions (K+), which is an indicator of compromised membrane fluidity and integrity nih.gov. This dysregulation of ion homeostasis is a rapid trigger for cell death.
One of the key mechanisms underlying this membrane-damaging effect is the interference with ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion or altered distribution can severely affect membrane functions. Research suggests that phenylpropanoids may inhibit ergosterol biosynthesis and simultaneously bind to existing ergosterol molecules, further disrupting membrane structure and function nih.gov. Additionally, some phenylpropanoid derivatives have been shown to cause invaginations and folds in the fungal cell wall, indicating a direct or indirect impact on this protective outer layer nih.gov.
The following table summarizes the observed cellular damage mechanisms induced by phenylpropanoid analogues in in vitro studies.
| Cellular Target | Observed Effects | Consequence |
| Cell Wall | Thickening, invaginations, and folds nih.govnih.gov. | Compromised structural integrity, potential for lysis. |
| Cell Membrane | Stretching, altered fluidity, increased permeability nih.gov. | Leakage of cytoplasmic contents (e.g., K+ ions), loss of homeostasis nih.gov. |
| Ergosterol | Inhibition of biosynthesis, binding to existing ergosterol nih.gov. | Disruption of membrane structure and function. |
| Cytoplasm | Deterioration of contents, abnormal polysaccharide distribution nih.gov. | Cell death. |
Importance of Stereochemical Structure for Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the biological activity of many compounds, including antifungal agents. While specific stereochemical studies on this compound are not extensively documented in publicly available literature, research on other structurally complex antifungal agents underscores the critical nature of stereoisomerism for potent activity.
For instance, studies on the widely used azole antifungal drug, itraconazole, which possesses three chiral centers and thus exists as eight possible stereoisomers, have demonstrated that stereochemistry profoundly influences its antifungal potency. In vitro testing against various fungal strains revealed that the antifungal activity could differ by as much as 32-fold between different stereoisomers nih.gov. This highlights that specific spatial orientations are required for optimal interaction with the fungal target enzyme.
In the case of itraconazole, it was observed that for most fungal strains tested, the cis-diastereomers (where two key substituents are on the same side of a ring structure) generally exhibited higher potency than the trans-diastereomers nih.gov. This suggests that the relative orientation of different parts of the molecule is crucial for fitting into the active site of the target protein.
The table below illustrates the impact of stereochemistry on the antifungal activity of itraconazole against different fungal species, showcasing the variation in potency among its stereoisomers.
| Fungal Species | Most Potent Stereoisomer(s) | Least Potent Stereoisomer(s) | Fold Difference in Potency |
| Candida albicans | cis-isomers | trans-isomers (1g, 1h) | >16 |
| Candida glabrata | cis-isomers | trans-isomers (1g, 1h) | >32 |
| Candida parapsilosis | cis-isomers, trans-isomers (1e, 1f) | trans-isomers (1g, 1h) | 4 |
| Aspergillus fumigatus | cis-isomers | trans-isomers (1g, 1h) | >32 |
| Cryptococcus neoformans | cis-isomers | trans-isomers (1e, 1f) | 32 |
Data adapted from studies on itraconazole stereoisomers nih.gov.
Given that this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it exists as two enantiomers. Based on the principles of stereochemistry in drug action, it is highly probable that these enantiomers exhibit different biological activities. One enantiomer may have a significantly higher affinity for the biological target and thus be responsible for the majority of the observed antifungal effect.
Antifungal Activity and Target Interactions (e.g., Squalene Synthase, Lanosterol-14α Demethylase)
The antifungal properties of phenylbutenoid analogues are likely linked to their interaction with specific enzymes essential for fungal survival. Two key enzymes in the fungal ergosterol biosynthesis pathway, Squalene Synthase and Lanosterol-14α Demethylase, are well-established targets for antifungal drugs.
Lanosterol-14α Demethylase (CYP51) is a crucial cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol nih.govwikipedia.org. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, thereby disrupting fungal membrane integrity and function nih.gov. The azole class of antifungal drugs, such as ketoconazole and fluconazole, are well-known inhibitors of CYP51 nih.gov. While direct inhibition of Lanosterol-14α Demethylase by this compound has not been definitively reported, the structural similarities of phenylpropanoids to the natural substrates of this enzyme make it a plausible target. In silico docking studies with various phytochemicals have shown that plant-derived molecules can have a good binding affinity for the active site of Lanosterol-14α Demethylase researchgate.net.
Squalene Synthase is another vital enzyme in the ergosterol pathway, catalyzing the first committed step in sterol biosynthesis—the conversion of two molecules of farnesyl pyrophosphate into squalene scbt.com. Inhibition of squalene synthase would also block the production of ergosterol nih.govnih.gov. While this enzyme is a validated antifungal target, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogues are potent inhibitors of squalene synthase.
The following table summarizes the functions of these key fungal enzymes and their roles as antifungal targets.
| Enzyme | Function in Ergosterol Biosynthesis | Consequence of Inhibition | Known Inhibitors |
| Squalene Synthase | Catalyzes the formation of squalene from farnesyl pyrophosphate scbt.com. | Depletion of all subsequent sterols, including ergosterol. | Zaragozic acid, Lapaquistat scbt.comnih.gov. |
| Lanosterol-14α Demethylase (CYP51) | Removes the 14α-methyl group from lanosterol nih.govwikipedia.org. | Accumulation of toxic sterol precursors and depletion of ergosterol, leading to membrane disruption nih.gov. | Azole antifungals (e.g., Ketoconazole, Fluconazole) nih.gov. |
Immunomodulatory Effects: Macrophage Stimulation
Beyond direct antifungal activity, some phenylbutenoids have been investigated for their ability to modulate the host immune response, which can be a crucial aspect of combating fungal infections. In vitro studies have specifically looked at the effects of these compounds on macrophages, which are key immune cells involved in phagocytosis and the initiation of inflammatory responses.
Research on phenylbutenoid derivatives isolated from the rhizomes of Zingiber cassumunar has demonstrated immunostimulatory effects. In vitro testing of these isolated compounds showed an increase in the phagocytic activity of macrophages scispace.com. Phagocytosis is the process by which macrophages engulf and destroy pathogens, and an enhancement of this activity can lead to more effective clearance of invading fungi.
Furthermore, ethanolic extracts of Zingiber cassumunar, which are rich in phenylbutenoids, have been shown to modulate other macrophage functions. These include the secretion of signaling molecules like nitric oxide (NO) and reactive oxygen intermediates (ROI), which are involved in the killing of pathogens researchgate.net. However, the effect can be concentration-dependent, with some studies showing a decrease in phagocytic activity at higher concentrations of the extract scispace.com.
Conversely, other related phenylpropanoids have been shown to possess anti-inflammatory properties by suppressing key signaling pathways in macrophages. For example, some dimeric phenylpropanoids can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by suppressing the NF-κB and MAPK signaling pathways mdpi.com. This suggests that different phenylbutenoid analogues could either stimulate or suppress macrophage activity, depending on their specific chemical structures.
The table below provides a summary of the observed in vitro immunomodulatory effects of phenylbutenoid-containing extracts and isolated compounds on macrophages.
| Compound/Extract | Macrophage Function | Observed Effect | Potential Implication |
| Phenylbutenoid derivatives (Z. cassumunar) | Phagocytic activity | Increased scispace.com. | Enhanced pathogen clearance (Immunostimulatory). |
| Ethanolic extract of Z. cassumunar | Phagocytic activity | Decreased at 100 ppm scispace.com. | Concentration-dependent modulation. |
| Ethanolic extract of Z. cassumunar | Nitric Oxide (NO) and Reactive Oxygen Intermediate (ROI) secretion | Modulated researchgate.net. | Altered microbicidal activity. |
| Dimeric Phenylpropanoids | Pro-inflammatory cytokine production (LPS-induced) | Decreased mdpi.com. | Anti-inflammatory effect. |
| Dimeric Phenylpropanoids | NF-κB and MAPK signaling (LPS-induced) | Suppressed mdpi.com. | Anti-inflammatory mechanism. |
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For phenylbutenoid and phenylpropanoid analogues, SAR studies have provided insights into the structural features that are important for their antifungal potency and selectivity.
In a study of antifungal phenylpropanoid derivatives, it was found that the length of a p-alkyl chain and the presence of a methoxy (B1213986) group on the phenyl ring were significantly related to antifungal potency nii.ac.jpnih.gov. However, the presence of a double bond in the propenyl side chain was not found to be a major determinant of antifungal activity in that particular study nih.gov. This suggests that modifications to the aromatic ring and the length of the side chain are key areas for optimizing the antifungal effects of these compounds.
Furthermore, the same study revealed that the inhibition of drug efflux pumps in fungi—a mechanism of antifungal resistance—was associated with the length of the p-alkyl chain and the double bond of the propenyl group, but not with the methoxy group nih.gov. This indicates that different structural features may be responsible for direct antifungal activity versus the ability to overcome drug resistance.
The following table summarizes the key findings from SAR studies on antifungal phenylpropanoids.
| Structural Feature | Impact on Antifungal Potency | Impact on Drug Efflux Inhibition |
| Methoxy group on phenyl ring | Potency is related to its presence nih.gov. | Not significantly related nih.gov. |
| Double bond in propenyl side chain | Not a major determinant of potency nih.gov. | Inhibition is associated with its presence nih.gov. |
| p-Alkyl chain length | Potency is related to the length of the chain nii.ac.jpnih.gov. | Inhibition is associated with the length of the chain nih.gov. |
These SAR findings provide a rational basis for the design of new this compound analogues with potentially improved antifungal activity and selectivity. For example, modifying the length of the butenyl side chain or altering the substitution pattern on the dimethoxyphenyl ring could lead to more potent compounds.
Origin, Isolation, and Biosynthetic Pathways of Natural 1 Dimethoxyphenyl but 3 En 1 Ol Analogues
Isolation from Zingiber cassumunar Roxb. Rhizomes
The rhizomes of Zingiber cassumunar Roxb., commonly known as "Plai" in Thailand, are a well-established natural source of the phenylbutanoid (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol. nih.govphytojournal.comresearchgate.net This compound is a major non-volatile constituent of the rhizome and has been the subject of numerous phytochemical investigations. researchgate.netmedchemexpress.commdpi.com Isolation is typically achieved through extraction of the dried rhizomes with organic solvents, followed by various chromatographic techniques to purify the individual components. researchgate.net
Initial extraction is often performed with solvents like hexane (B92381) or methanol (B129727). nih.govphytojournal.com Subsequent purification steps involve column chromatography over silica (B1680970) gel. researchgate.net For instance, a study by Theebaa et al. (2016) detailed the isolation of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol from the rhizome of Zingiber cassumunar using chromatographic techniques. researchgate.net This compound is one of several phenylbutenoids that characterize the phytochemical profile of Z. cassumunar. researchgate.netmdpi.com
Presence in Other Zingiber Species (e.g., Zingiber montanum, Zingiber purpureum)
Beyond Z. cassumunar, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol has been identified in other closely related Zingiber species. It has been reported to be a constituent of Zingiber montanum and Zingiber purpureum. nih.govresearchgate.net It is worth noting that the taxonomy of these species is complex, and Z. montanum and Z. purpureum are sometimes considered synonymous with Z. cassumunar. nih.gov
In a study on Zingiber montanum, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol was among the phenylbutanoids isolated from the rhizomes. nih.gov Similarly, research on Zingiber purpureum (also known as Bangle) has confirmed the presence of this compound. medchemexpress.com The co-occurrence of this and other related phenylbutanoids across these species highlights their chemotaxonomic relationship. nih.govmdpi.com
Phytochemical Profiling of Natural Sources and Metabolite Identification
The phytochemical profile of Zingiber species, particularly Z. cassumunar, is rich in phenylpropanoids, including a variety of phenylbutanoids. nih.govphytojournal.com Gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze the volatile components of the essential oil from the rhizomes. researchgate.net For non-volatile compounds like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, techniques such as High-Performance Liquid Chromatography (HPLC) are employed for quantification and identification. researchgate.net
The identification of these metabolites is confirmed through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which allows for the precise elucidation of their chemical structures. researchgate.net The phytochemical profile of Z. cassumunar rhizomes is not limited to phenylbutanoids; it also includes curcuminoids, sesquiterpenoids, and monoterpenoids. nih.govresearchgate.net
Table 1: Major Phytochemicals Identified in Zingiber cassumunar Rhizomes
| Compound Class | Example Compounds | Reference(s) |
|---|---|---|
| Phenylbutanoids | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, (E)-1-(3,4-dimethoxyphenyl)butadiene | nih.govresearchgate.netmdpi.com |
| Curcuminoids | Curcumin, Cassumunins A-C | nih.gov |
| Monoterpenoids | Sabinene, Terpinen-4-ol | nih.govresearchgate.net |
Biosynthetic Considerations for Phenylpropanoid Scaffolds and Related Metabolites
The biosynthesis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and other phenylbutanoids originates from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a wide array of secondary metabolites. wikipedia.orgnih.govnih.gov This pathway starts with the amino acid L-phenylalanine. nih.govfrontiersin.org
The initial and rate-limiting step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine ammonia-lyase (PAL) . wikipedia.orgrsc.org The activity of PAL is a crucial regulatory point in the pathway and is often induced in response to various stimuli. researchgate.net
Following its formation, trans-cinnamic acid is hydroxylated to p-coumaric acid by Cinnamate-4-hydroxylase (C4H) . frontiersin.orgbiorxiv.orgunc.edu Subsequently, 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by converting it into its corresponding CoA-thioester, p-coumaroyl-CoA. nih.govresearchgate.netmdpi.com This activated intermediate is a key branch-point metabolite that can be directed towards the biosynthesis of various classes of compounds, including flavonoids and lignins. nih.govresearchgate.net
The formation of the C6-C4 phenylbutanoid skeleton is believed to involve the extension of the p-coumaroyl-CoA side chain, followed by a series of modifications including reductions and methylations to yield the diverse range of phenylbutanoids found in Zingiber species. The specific enzymes responsible for the chain extension and subsequent tailoring steps in the biosynthesis of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol in Zingiber have not all been fully elucidated but are an active area of research.
Table 2: Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Substrate | Product | Reference(s) |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | wikipedia.orgrsc.org |
| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | frontiersin.orgbiorxiv.org |
Advanced Research Applications and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies for Dimethoxyphenyl Butenol (B1619263) Derivatives
The synthesis of dimethoxyphenyl butenol derivatives, including 1-(2,4-Dimethoxyphenyl)but-3-en-1-ol, is an active area of research. Scientists are continuously exploring novel and efficient methods to construct these molecules with high yield and stereoselectivity. One common approach involves the use of organometallic reagents, such as Grignard reagents, reacting with appropriate aldehydes. For instance, the reaction of 2,4-dimethoxybenzaldehyde (B23906) with allylmagnesium bromide would be a classical route to this compound.
Modern synthetic strategies are moving towards more sophisticated and greener methodologies. For example, transition-metal-free radical coupling reactions have been developed for the synthesis of related diphenyl-substituted alcohols. researchgate.net This approach, utilizing t-BuONa as both a base and a radical initiator, offers a benign and efficient pathway for creating C-C bonds. researchgate.net Another promising direction is the use of catalytic asymmetric methods to produce enantiomerically pure compounds. Copper-catalyzed 1,6-boration of electron-deficient dienes has emerged as a powerful tool for the enantioselective synthesis of chiral secondary allylboronates, which can be readily oxidized to the corresponding allylic alcohols. researchgate.net Such methods could be adapted for the stereoselective synthesis of this compound derivatives.
Furthermore, the synthesis of related natural products, such as 8-O-4′-neolignans, has been achieved through multi-step sequences involving key reactions like asymmetric dihydroxylation. bohrium.com These complex synthetic routes often provide insights into new ways of constructing substituted phenylpropanoid skeletons, which are structurally related to dimethoxyphenyl butenols. A patent has also disclosed a method for synthesizing allyl alcohol derivatives from 3-chloropropyl derivatives, which could potentially be applied to the synthesis of the target compound. mdpi.com
| Synthetic Method | Key Features | Potential Application to this compound | Reference |
| Grignard Reaction | Classical organometallic reaction | Reaction of 2,4-dimethoxybenzaldehyde with allylmagnesium bromide. | General Organic Chemistry |
| Transition-Metal-Free Radical Coupling | Benign and efficient C-C bond formation | Coupling of 2,4-dimethoxyphenyl derivatives with suitable partners. | researchgate.net |
| Copper-Catalyzed 1,6-Boration | Enantioselective synthesis of chiral allylic alcohols | Stereoselective synthesis of chiral this compound. | researchgate.net |
| Asymmetric Dihydroxylation | Key step in natural product synthesis | Can be used to introduce stereocenters in the butenol chain. | bohrium.com |
| Iridium-Catalyzed Allylation | Use of 3-chloropropyl derivatives | Alternative route to the allyl alcohol moiety. | mdpi.com |
Exploration of Derivatives with Enhanced Biological Activities and Specificity
While specific biological data for this compound is not extensively documented, its isomers and related compounds have shown a range of interesting biological activities. For example, the isomeric compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, isolated from Zingiber cassumunar, has been reported to possess anti-inflammatory properties and the ability to enhance melanogenesis. nih.govresearchgate.netresearchgate.netmedchemexpress.com Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, also from Zingiber cassumunar, has demonstrated marked anti-inflammatory and analgesic effects. nih.gov
The dimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic compounds. For instance, derivatives of 4-methoxy-6-styryl-pyran-2-one have been synthesized and evaluated for their antimalarial and antituberculosis activities. mdpi.com This suggests that the dimethoxyphenyl butenol scaffold could be a valuable starting point for the development of new therapeutic agents. Researchers are actively exploring how modifications to the core structure, such as the introduction of different functional groups or the synthesis of heterocyclic analogues, can lead to enhanced biological activity and improved specificity for particular molecular targets. mdpi.comresearchgate.net For example, the synthesis of furan (B31954) and pyrrole (B145914) derivatives of related butane-1,4-diones has yielded compounds with moderate to good anti-tuberculosis profiles. researchgate.net
| Compound/Derivative Class | Biological Activity | Potential for this compound Derivatives | Reference |
| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | Anti-inflammatory, Melanogenesis enhancement | Exploration of similar activities for 2,4-dimethoxy derivatives. | nih.govresearchgate.netresearchgate.netmedchemexpress.com |
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory, Analgesic | Investigation of the role of the hydroxyl position on activity. | nih.gov |
| 4-Methoxy-6-styryl-pyran-2-ones | Antimalarial, Antituberculosis | Synthesis of pyrone-containing analogues. | mdpi.com |
| Furan and Pyrrole derivatives | Anti-tuberculosis | Development of heterocyclic derivatives with antimicrobial properties. | researchgate.net |
| Resveratrol Methoxy (B1213986) Derivatives | Anti-platelet, Anti-cancer | Investigation of stilbene-like analogues. | mdpi.comresearchgate.net |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel derivatives of this compound with tailored properties is increasingly being guided by computational chemistry. Techniques such as Density Functional Theory (DFT) and molecular docking are powerful tools for understanding the structural and electronic properties of these molecules and predicting their interactions with biological targets. researchgate.netbohrium.com For example, DFT calculations can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, providing insights into the reactivity and stability of different derivatives. researchgate.net
Molecular docking studies can be employed to predict how these compounds might bind to the active sites of enzymes or receptors, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.netnih.gov For instance, in the design of inhibitors for PIM1 kinase, molecular docking was used to understand the interactions of triazolo-pyridazinyl-quinoline derivatives with the protein, revealing that rings with nitrogen atoms and methoxy groups can enhance inhibitory activity. nih.gov Similar approaches could be applied to design derivatives of this compound that target specific enzymes implicated in disease. The integration of these in silico methods with experimental synthesis and biological evaluation creates a powerful workflow for the discovery of new bioactive molecules. nih.govresearchgate.net
| Computational Method | Application | Relevance to this compound | Reference |
| Density Functional Theory (DFT) | Analysis of electronic properties (HOMO, LUMO), stability, and reactivity. | Predicting the reactivity and stability of novel derivatives. | researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Designing derivatives with enhanced inhibitory activity against specific enzymes. | nih.govresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity from molecular structure. | Guiding the design of more potent analogues. | nih.gov |
| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and stability of ligand-protein complexes. | Assessing the stability of the binding of derivatives to their targets. | nih.gov |
Role in Understanding Fundamental Chemical and Biological Pathways
Compounds like this compound and its derivatives can serve as valuable molecular probes for elucidating fundamental chemical and biological pathways. researchgate.netresearchgate.netnih.gov By studying how these molecules interact with cellular components, researchers can gain a deeper understanding of complex processes such as signal transduction. For example, the ability of some phytochemicals to modulate signaling pathways like PI3K/AKT and MAPK-ERK is a key area of investigation in cancer research. researchgate.netresearchgate.net The dimethoxyphenyl butenol scaffold, being present in various natural products, could potentially interact with and modulate such pathways.
The study of the biological effects of these compounds can also shed light on the mechanisms of action of enzymes and receptors. For instance, the investigation of how (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhances melanogenesis has led to the identification of its role in increasing the expression of tyrosinase through the upstream stimulating factor-1. researchgate.net This provides a specific molecular mechanism that could be further explored with other isomers and derivatives. The structural simplicity of this compound, relative to more complex natural products, makes it an attractive tool for dissecting these intricate biological systems.
Potential for Applications in Materials Science and Specialized Chemical Industries
Beyond the biomedical field, the chemical structure of this compound suggests potential applications in materials science and specialized chemical industries. The presence of a hydroxyl group and a double bond allows for a variety of chemical modifications, including polymerization. Functional polymers are a class of materials with tailored properties for specific applications, and the incorporation of the dimethoxyphenyl butenol moiety could impart unique characteristics to a polymer chain. nih.govyoutube.com
For example, the aromatic and polar nature of the dimethoxyphenyl group could influence the optical and electronic properties of a polymer, making it a candidate for use in organic electronics or as a component in functional coatings. rsc.org The hydroxyl group provides a site for further functionalization, allowing for the attachment of other molecules or for the creation of cross-linked polymer networks. The development of functional polymers for applications in energy, sensing, and biomedical devices is a rapidly growing field, and the unique combination of functional groups in this compound makes it an interesting building block for the design of new materials. nih.govyoutube.com
Q & A
Q. What are the primary natural sources and isolation techniques for 1-(2,4-dimethoxyphenyl)but-3-en-1-ol?
The compound is isolated from the rhizomes of Zingiber cassumunar (bangle) using solvent extraction (e.g., chloroform or ethanol) followed by chromatographic purification (column chromatography or HPLC). Structural confirmation is achieved via NMR and mass spectrometry .
Q. What spectroscopic methods validate the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for confirming the methoxy group positions and double-bond geometry. Mass spectrometry (MS) determines molecular weight, while X-ray crystallography (where applicable) resolves stereochemical configurations, as seen in studies of its crystal structure .
Q. Which in vitro assays are used to assess its immunostimulant activity?
Mouse peritoneal macrophage phagocytosis assays are standard. Cells are exposed to the compound (e.g., 10–100 µg/mL), and phagocytic activity is quantified using fluorescent latex beads or yeast particles. Positive controls (e.g., lipopolysaccharide) and viability assays (MTT) ensure data reliability .
Advanced Research Questions
Q. How do methoxy group substitutions influence immunostimulant activity in phenylbutenoid analogs?
Structure-activity relationship (SAR) studies reveal that para-substituted methoxy groups enhance activity. For example, the 3',4'-dimethoxy analog (99% phagocytosis stimulation) outperforms 2',4',5'-trimethoxy (93.7%) and other variants (80%). This suggests electron-donating groups at specific positions optimize macrophage activation .
Q. What molecular mechanisms underlie its melanogenesis-enhancing effects?
In B16F10 melanoma cells, the compound upregulates tyrosinase expression via transcriptional activation of the USF-1 (Upstream Stimulating Factor-1) pathway. Dose-dependent melanin synthesis (measured spectrophotometrically at 405 nm) correlates with increased MITF (microphthalmia-associated transcription factor) levels .
Q. What challenges arise in synthesizing enantiomerically pure forms?
Stereochemical control during synthesis (e.g., asymmetric aldol reactions) is critical. Racemization risks at the allylic alcohol position require low-temperature conditions and chiral catalysts. Characterization of enantiomers demands chiral HPLC or circular dichroism (CD) spectroscopy .
Q. Methodological Notes
- Bioactivity Testing : Use standardized cell lines (e.g., RAW264.7 macrophages) and include vehicle controls to rule out solvent interference .
- Synthetic Optimization : Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields .
- Data Interpretation : Address contradictory results (e.g., varying IC₅₀ values across studies) by normalizing to cell viability and verifying purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
